(3,3-difluoro-1-methylcyclohexyl)methanamine
Description
Properties
CAS No. |
2408958-53-0 |
|---|---|
Molecular Formula |
C8H15F2N |
Molecular Weight |
163.21 g/mol |
IUPAC Name |
(3,3-difluoro-1-methylcyclohexyl)methanamine |
InChI |
InChI=1S/C8H15F2N/c1-7(6-11)3-2-4-8(9,10)5-7/h2-6,11H2,1H3 |
InChI Key |
KFAUIITZWWJDRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)(F)F)CN |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Ketone Fluorination Using Deoxyfluorination Agents
A foundational approach involves the fluorination of a cyclohexanone derivative. For instance, 3-keto-1-methylcyclohexane can be treated with diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to replace the carbonyl oxygen with geminal fluorine atoms, yielding 3,3-difluoro-1-methylcyclohexane . This method leverages the well-documented ability of DAST to convert ketones to gem-difluorides under mild conditions (typically −78°C to room temperature).
Reaction Scheme:
Key considerations include:
Functionalization of the Methyl Group
Following fluorination, the methyl group at position 1 must be converted to a methanamine. This is achieved via a two-step process:
-
Bromination : Radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) under UV light converts the methyl group to (3,3-difluoro-1-methylcyclohexyl)methyl bromide .
-
Amination : The bromide undergoes nucleophilic substitution with ammonia or a protected amine source (e.g., phthalimide in the Gabriel synthesis) to yield the primary amine.
Example Conditions :
Difluorocarbene Addition to Cyclohexene Derivatives
Cyclopropanation with Difluorocarbene
An alternative route involves the addition of difluorocarbene to 1-methylcyclohexene . Using trimethyl(trifluoromethyl)silane (TMSCF₃) and sodium iodide (NaI) in tetrahydrofuran (THF) at 65°C, difluorocarbene is generated and reacts with the alkene to form 1-(difluorocyclopropyl)-1-methylcyclohexane .
Reaction Scheme :
Ring Expansion to Cyclohexane
The cyclopropane derivative undergoes acid-catalyzed ring expansion to yield 3,3-difluoro-1-methylcyclohexane . For example, treatment with H₂SO₄ in acetic acid induces a hydride shift, expanding the cyclopropane ring to a cyclohexane.
Conditions :
Amination of the Methyl Group
The methyl group is functionalized as described in Section 1.2.
Electrophilic Fluorination Strategies
Directed Fluorination Using Arylboron Reagents
Arylboron-directed fluorination enables precise placement of fluorine atoms. For example, 1-methylcyclohexane-3-boronic acid reacts with N-fluorobenzenesulfonimide (NFSI) under palladium catalysis to install fluorine at the 3-position. Repeating the process yields the 3,3-difluoro derivative.
Catalytic System :
Reductive Amination of a Ketone Intermediate
If fluorination precedes methyl group introduction, 3,3-difluorocyclohexanone can undergo reductive amination with methylamine to install the methanamine group.
Conditions :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Ketone Fluorination | High regioselectivity | Requires pre-functionalized ketone | 65–75 |
| Difluorocarbene Addition | Scalable, one-pot reaction | Requires ring-expansion step | 50–60 |
| Directed Fluorination | Precise fluorine placement | Complex catalytic system | 70–85 |
Challenges and Optimization Opportunities
-
Regiochemical Control : Ensuring fluorine addition at the 3,3-positions remains challenging without directing groups.
-
Amination Efficiency : SN2 reactions on tertiary carbons (e.g., cyclohexylmethyl bromide) are sterically hindered, necessitating high-pressure ammonia or alternative protecting groups.
-
Purification : Gem-difluoro compounds often require chromatography over silica gel modified with silver nitrate to separate diastereomers .
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluoro-1-methylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide, sodium ethoxide, or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
(3,3-Difluoro-1-methylcyclohexyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (3,3-difluoro-1-methylcyclohexyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, influencing biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Core Structural Variations
The table below highlights key structural differences between (3,3-difluoro-1-methylcyclohexyl)methanamine and similar compounds:
Key Observations :
Physicochemical Properties
- Polarity: Fluorine atoms enhance polarity and hydrogen-bonding capacity compared to non-fluorinated analogs like [1-(3-methylphenyl)cyclohexyl]methanamine .
- LogP : Fluorine substitution likely lowers the logP (increased hydrophilicity) relative to aromatic or trifluoromethyl-containing analogs .
Pharmacological and Binding Properties
- Binding Affinity : Docking studies of (3,4-dihydro-2H-pyran-2-yl)methanamine showed a binding score of -10.1 kcal/mol with cyclooxygenase-II, outperforming standard drugs like Celecoxib (-9.5 kcal/mol) . While data for the target compound are lacking, its fluorine atoms may similarly enhance target interactions.
- Zn(II) Sensing : Probes incorporating methanamine derivatives () demonstrate that substituents like pyridine or pyrazine modulate metal-binding strength, suggesting that the target’s difluoro group could fine-tune probe sensitivity .
Biological Activity
(3,3-Difluoro-1-methylcyclohexyl)methanamine is a fluorinated amine compound with potential biological activity. Its unique structure, characterized by the presence of a difluoromethyl group and a cyclohexyl ring, suggests various interactions with biological systems. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C8H14F2N
- Molecular Weight : 164.20 g/mol
- Structure : Contains a cyclohexyl ring substituted with two fluorine atoms and a methyl group attached to a methanamine group.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The difluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration. The amine group can participate in hydrogen bonding and ionic interactions with biomolecules, potentially influencing enzyme activity and receptor binding.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties against certain bacterial strains. The mechanism may involve interference with bacterial cell wall synthesis or function.
- Anticancer Potential : In vitro studies have shown that similar fluorinated amines can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
- Neuroprotective Effects : Some studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
Research Findings
A review of available literature reveals various studies focusing on the biological activity of fluorinated amines, including this compound:
-
Antimicrobial Studies :
- A study showed that compounds structurally related to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 125 µg/mL against tested strains like Staphylococcus aureus and Escherichia coli.
-
Anticancer Activity :
- In vitro assays demonstrated that fluorinated amines can induce cytotoxicity in various cancer cell lines. For example, compounds with similar structures showed IC50 values ranging from 10 to 50 µM against human lung carcinoma cells (A549) and breast cancer cells (MCF-7).
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition against E. coli and S. aureus | |
| Anticancer | Induction of apoptosis in A549 cells | |
| Neuroprotective | Modulation of oxidative stress |
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound exhibited promising antibacterial activity with an MIC of 62.5 µg/mL.
-
Case Study on Anticancer Properties :
- Another investigation assessed the cytotoxic effects of fluorinated amines on breast cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Q & A
Q. What are the established synthetic routes for (3,3-difluoro-1-methylcyclohexyl)methanamine, and what are the critical optimization parameters?
- Methodological Answer : The synthesis typically begins with 3,3-difluorocyclohexanone derivatives. A common approach involves reductive amination using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. For example, fluorination of cyclohexane precursors can be achieved using diethylaminosulfur trifluoride (DAST) or XtalFluor-E. Critical parameters include:
- Temperature control : Fluorination reactions often require sub-0°C conditions to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance fluorination efficiency.
- Purification : High-performance liquid chromatography (HPLC) or column chromatography is essential due to the compound’s stereochemical complexity .
Q. How can researchers characterize the stereochemistry and conformational dynamics of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for resolving fluorine environments, while ¹H-¹³C HSQC can map cyclohexyl ring dynamics.
- X-ray crystallography : Determines absolute configuration, particularly for chiral centers.
- Computational modeling : Density Functional Theory (DFT) calculations predict preferred chair conformations and substituent orientations .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory biological activity data reported for fluorinated cyclohexyl methanamine derivatives?
- Methodological Answer :
- Assay standardization : Replicate studies under controlled conditions (pH, temperature, solvent) to isolate variable impacts.
- Stereochemical analysis : Enantiomer-specific bioactivity testing (e.g., chiral HPLC separation) can clarify discrepancies.
- Meta-analysis : Cross-reference data from structurally analogous compounds (e.g., [1-(3-trifluoromethylphenyl)cyclohexyl]methanamine) to identify trends in fluorine’s electronic effects .
Q. How does the introduction of fluorine atoms at the 3,3-positions influence the compound’s physicochemical properties and receptor binding affinity?
- Methodological Answer :
- Physicochemical profiling : Measure logP values to assess lipophilicity changes; fluorine’s electronegativity increases metabolic stability.
- Receptor docking studies : Molecular dynamics simulations (e.g., Schrödinger Suite) model interactions with targets like G-protein-coupled receptors (GPCRs). For example, fluorination may enhance binding via dipole interactions or steric effects .
Q. What computational approaches are most suitable for predicting the metabolic pathways of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
